1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea
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Description
1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea, also known as CPUPU, is a small molecule compound that has been the subject of extensive scientific research. CPUPU is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling pathways. PKC is involved in a wide range of physiological processes, including cell proliferation, differentiation, and survival. Therefore, CPUPU has been investigated for its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Environmental Exposure and Health Impacts
Research on environmental exposure to chemicals, including organophosphate pesticides and related compounds, highlights the importance of monitoring and assessing chemical residues in human populations. Studies such as those by Wolff et al. (2007), who investigated prenatal pesticide and PCB exposures and their effects on birth outcomes, underscore the significance of understanding chemical exposure pathways and potential health risks associated with these compounds (Wolff et al., 2007).
Biomarker Analysis for Exposure Assessment
The development and application of biomarkers for the assessment of chemical exposure are crucial for environmental health studies. Barr et al. (2010) detailed the urinary concentrations of metabolites of pyrethroid insecticides in the U.S. population, providing a framework for assessing exposure to specific chemicals through biomarker analysis (Barr et al., 2010).
properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-11-3-5-12(6-4-11)21-10-2-9-18-14(20)19-13-16-7-1-8-17-13/h1,3-8H,2,9-10H2,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHIEBUTZWIBQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)NCCCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea |
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